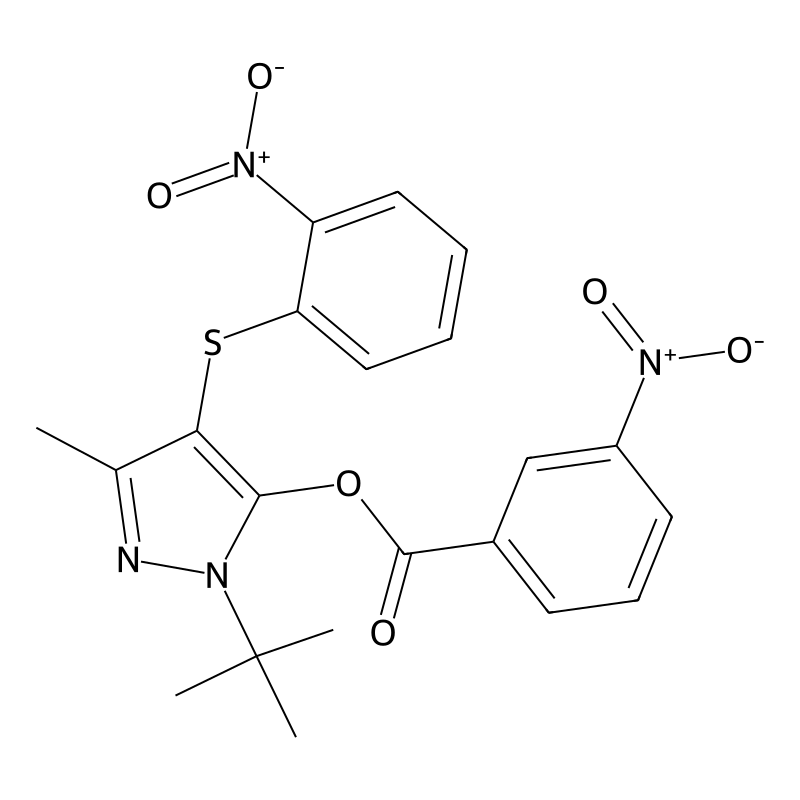

1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 3-nitrobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 3-nitrobenzoate is a synthetic organic compound with the molecular formula CHNOS and a molecular weight of 456.47 g/mol. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with a tert-butyl group, a methyl group, and a phenylthio group. Additionally, it contains a 3-nitrobenzoate moiety, which contributes to its chemical reactivity and potential biological activity. The compound is typically characterized by its purity of around 95% in research applications.

- Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using agents such as hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: The ester functionality can be reduced to an alcohol using lithium aluminum hydride or sodium borohydride.

- Substitution Reactions: The tert-butyl group may be substituted with other alkyl groups via nucleophilic substitution reactions.

Common Reagents and ConditionsReaction Type Reagents Conditions Oxidation Hydrogen peroxide, m-chloroperbenzoic acid Standard laboratory conditions Reduction Lithium aluminum hydride, sodium borohydride Anhydrous conditions Substitution Alkyl halides, nucleophiles (amines, thiols) Varies based on nucleophile

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | Standard laboratory conditions |

| Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous conditions |

| Substitution | Alkyl halides, nucleophiles (amines, thiols) | Varies based on nucleophile |

The biological activity of 1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 3-nitrobenzoate has been investigated in various studies. Its mechanism of action involves interactions with specific molecular targets, including enzymes and receptors. The compound's phenylthio group may facilitate hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions are crucial for modulating biological activities such as enzyme inhibition or receptor activation .

The synthesis of 1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 3-nitrobenzoate typically involves several steps:

- Formation of the Pyrazole Ring: This is achieved through the reaction of appropriate hydrazines with carbonyl compounds.

- Introduction of Substituents: The tert-butyl and methyl groups are introduced through alkylation reactions.

- Addition of the Phenylthio Group: This is done via nucleophilic substitution.

- Esterification: Finally, the benzoate ester is formed by reacting the corresponding acid with an alcohol in the presence of a catalyst.

This compound has potential applications in various fields:

- Pharmaceutical Research: Due to its biological activity, it may serve as a lead compound for drug development targeting specific diseases.

- Chemical Biology: It can be used to study enzyme interactions and mechanisms.

- Material Science: Its unique structure may allow for applications in developing novel materials with specific properties.

Interaction studies have demonstrated that 1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 3-nitrobenzoate can bind to various biological macromolecules. These studies often utilize techniques such as:

- Nuclear Magnetic Resonance Spectroscopy: To observe binding interactions.

- X-ray Crystallography: For structural elucidation of complexes formed between the compound and target proteins.

- Enzyme Assays: To evaluate the inhibitory effects on specific enzymes .

Several compounds share structural characteristics with 1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 3-nitrobenzoate:

| Compound Name | Structural Features |

|---|---|

| Ethyl 3,4-diethoxybenzoate | Similar benzoate structure |

| Methyl 3,5-diethoxybenzoate | Contains diethoxy substituents |

| 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine | Related pyrazole structure |

Uniqueness

The uniqueness of 1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 3-nitrobenzoate lies in its specific combination of structural features—namely, the presence of both the pyrazole ring and the nitrophenyl thio group—resulting in distinct chemical and biological properties not found in similar compounds .